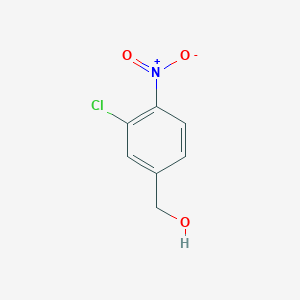
(3-Chloro-4-nitrophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-4-nitrophenyl)methanol is an organic compound characterized by a phenyl ring substituted with a chlorine atom at the third position, a nitro group at the fourth position, and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-nitrophenyl)methanol typically involves the reduction of (3-Chloro-4-nitrophenyl)methanone. A common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent such as ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of solvent and reducing agent can vary depending on cost and availability. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is another method employed for large-scale synthesis.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C).
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4), hydrogen gas with Pd/C.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Reduction: (3-Chloro-4-aminophenyl)methanol.
Oxidation: (3-Chloro-4-nitrobenzoic acid).
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
科学的研究の応用
(3-Chloro-4-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (3-Chloro-4-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
(4-Nitrophenyl)methanol: Lacks the chlorine substituent, leading to different reactivity and applications.
(3-Chlorophenyl)methanol: Lacks the nitro group, affecting its chemical and biological properties.
(3-Chloro-4-nitroaniline): Contains an amino group instead of a hydroxymethyl group, leading to different chemical behavior.
Uniqueness: (3-Chloro-4-nitrophenyl)methanol is unique due to the presence of both chlorine and nitro substituents on the phenyl ring, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
生物活性
(3-Chloro-4-nitrophenyl)methanol is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a phenolic hydroxyl group attached to a chlorinated and nitro-substituted aromatic ring. The structural formula can be represented as follows:
This configuration is significant as it influences the compound's reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, which could be attributed to the presence of the nitro group that may participate in redox reactions affecting microbial cell functions.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promising results, indicating that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Redox Cycling : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to oxidative stress in target cells.
- Protein Binding : The halogen substituents enhance the compound's ability to bind with proteins and nucleic acids, potentially disrupting essential cellular processes.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Antimicrobial Studies :
- A study reported that this compound demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways due to oxidative stress induced by redox cycling of the nitro group.
- Anticancer Activity :
- Oxidative Stress Mechanism :
特性
IUPAC Name |
(3-chloro-4-nitrophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVGZPXKLAORCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













